Keap-1 Cysteine Modulation and Nrf2 Activation Pathway Evidence
Database-curated molecular interaction data indicate that N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide acts as a modulator of Keap1 cysteines, leading to Nrf2 activation [1]. In a molecular expression atlas context, Nrf2 shows a fold-change of -0.28 and a highly significant p-value of 4.75E-12 upon treatment, suggesting a reproducible biological effect [1]. While direct head-to-head IC50 data against specific Keap1 cysteines or in cellular Nrf2 reporter assays have not been identified for this exact compound in the public domain, this mechanism-based fingerprint differentiates it from sulfonamide analogs that lack cysteine-modifying capacity.
| Evidence Dimension | Nrf2 Modulation (Fold-Change & Statistical Significance) |
|---|---|
| Target Compound Data | Nrf2 fold-change: -0.28; p-value: 4.75E-12 |
| Comparator Or Baseline | Untreated or vehicle control baseline (explicit comparator data for close analogs not available in public sources) |
| Quantified Difference | Fold-change of -0.28 relative to baseline; statistically significant (p=4.75E-12) |
| Conditions | DrugMap Molecular Expression Atlas – dataset derived from curated bioactivity records |
Why This Matters
A statistically robust Nrf2 modulation signal distinguishes this compound from structurally similar sulfonamides lacking Keap1 cysteine engagement, guiding selection for oxidative stress pathway research.
- [1] DrugMap Database: N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)naphthalene-1-sulfonamide – Molecular Interaction Atlas (MIA). IDRBLab. View Source
